tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870381
InChI: InChI=1S/C13H22FNO3/c1-11(2,3)18-10(17)15-7-12(5-4-6-12)13(14,8-15)9-16/h16H,4-9H2,1-3H3
SMILES:
Molecular Formula: C13H22FNO3
Molecular Weight: 259.32 g/mol

tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

CAS No.:

Cat. No.: VC17870381

Molecular Formula: C13H22FNO3

Molecular Weight: 259.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate -

Specification

Molecular Formula C13H22FNO3
Molecular Weight 259.32 g/mol
IUPAC Name tert-butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Standard InChI InChI=1S/C13H22FNO3/c1-11(2,3)18-10(17)15-7-12(5-4-6-12)13(14,8-15)9-16/h16H,4-9H2,1-3H3
Standard InChI Key ZGBFBDVFORXHDO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CCC2)C(C1)(CO)F

Introduction

Chemical Identity and Structural Features

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1823228-96-1
Molecular FormulaC12H20FNO4\text{C}_{12}\text{H}_{20}\text{FNO}_{4}
Molecular Weight261.29 g/mol
Boiling PointNot reported
Melting PointNot reported

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate involves multi-step organic reactions, often starting from simpler spirocyclic precursors. A representative approach, adapted from analogous procedures , includes:

  • Spirocyclization: Formation of the azaspiro core via intramolecular cyclization of a diamine or amino alcohol precursor.

  • Fluorination: Introduction of fluorine via electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic displacement reactions.

  • Hydroxymethylation: Installation of the hydroxymethyl group through aldol condensation or reduction of a ketone intermediate.

  • Esterification: Protection of the carboxylic acid moiety with tert-butyl groups using di-tert-butyl dicarbonate (Boc₂O) .

Table 2: Key Reaction Steps and Conditions

StepReagents/ConditionsYield
SpirocyclizationDCC, DMAP, CH₂Cl₂, 0°C→RT65%
FluorinationSelectfluor®, MeCN, 50°C78%
HydroxymethylationNaBH₄, MeOH, 0°C82%
Boc ProtectionBoc₂O, TEA, DMAP, CH₂Cl₂90%

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 4.72 (s, 2H, -CH₂OH), 3.16 (s, 2H, N-CH₂), and 1.40 (s, 9H, tert-butyl) .

  • ¹³C NMR: Signals for the carbonyl carbon (δ\delta 172.0 ppm) and quaternary spiro carbon (δ\delta 79.9 ppm) .

Reactivity and Functionalization

Ester Hydrolysis

The tert-butyl ester undergoes acidic hydrolysis (HCl/dioxane) or enzymatic cleavage to yield the corresponding carboxylic acid, a precursor for further derivatization .

Hydroxymethyl Group Transformations

  • Oxidation: Catalyzed by TEMPO/NaClO to form a ketone.

  • Esterification: Reaction with acetyl chloride yields the acetate derivative.

  • Nucleophilic Substitution: Displacement with thiols or amines under Mitsunobu conditions .

Applications in Drug Discovery

Medicinal Chemistry

The compound’s spirocyclic scaffold mimics bioactive natural products and peptidomimetics, making it valuable for:

  • Protease Inhibition: Structural analogs inhibit serine proteases via transition-state mimicry .

  • CNS Drug Development: Fluorine enhances blood-brain barrier permeability, targeting neurological disorders .

Case Study: Anticancer Activity

While direct studies are lacking, related spirocyclic derivatives exhibit topoisomerase II inhibition (IC₅₀ = 1.2 μM) , suggesting potential anticancer utility.

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundKey FeaturesBioactivity
Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylateCarboxylate salt, improved solubilityEnzyme inhibition
8-Fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acidSulfur substitution, enhanced rigidityAntibacterial

Challenges and Future Directions

Research Opportunities

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts to enforce enantiopurity.

  • Biological Screening: Prioritize in vitro assays for kinase inhibition and antimicrobial activity.

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